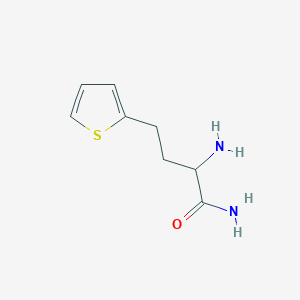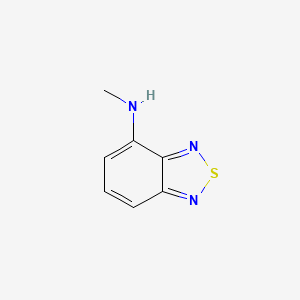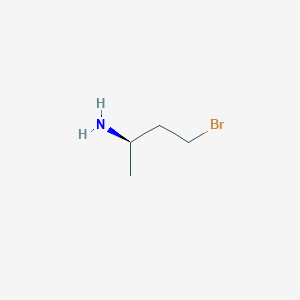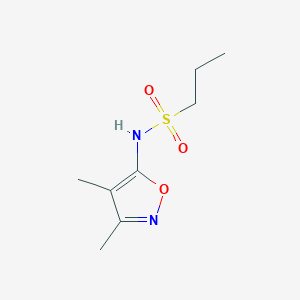
5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group, a methyl group, and a thiophen-3-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed via a cyclization reaction involving suitable precursors such as β-ketoesters and ammonia.
Introduction of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the pyridine ring with a thiophen-3-ylmethyl halide under basic conditions.
Methylation: The methyl group is introduced via alkylation reactions using methyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds or sulfoxides.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers and dyes.
作用机制
The mechanism of action of 5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
Similar Compounds
5-Amino-4-methyl-1-(phenylmethyl)pyridin-2(1h)-one: Similar structure but with a phenyl group instead of a thiophenyl group.
5-Amino-4-methyl-1-(benzyl)pyridin-2(1h)-one: Similar structure with a benzyl group.
5-Amino-4-methyl-1-(furylmethyl)pyridin-2(1h)-one: Similar structure with a furyl group.
Uniqueness
The presence of the thiophen-3-ylmethyl group in 5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
属性
分子式 |
C11H12N2OS |
|---|---|
分子量 |
220.29 g/mol |
IUPAC 名称 |
5-amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H12N2OS/c1-8-4-11(14)13(6-10(8)12)5-9-2-3-15-7-9/h2-4,6-7H,5,12H2,1H3 |
InChI 键 |
UXYOFEOPXCFXFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C=C1N)CC2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


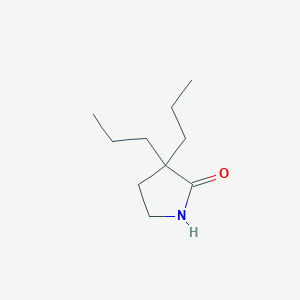

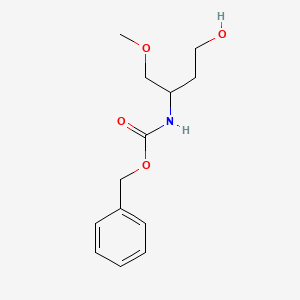
![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
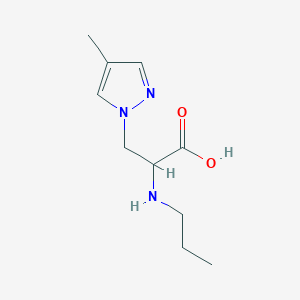
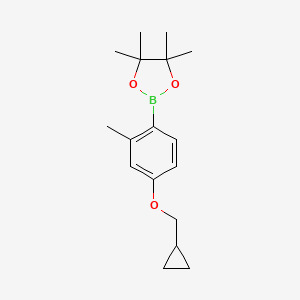
![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
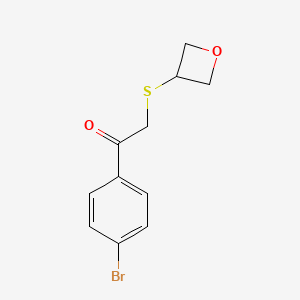
![rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B13482852.png)
